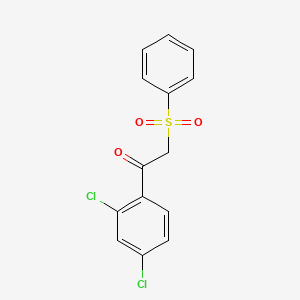

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone

Description

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone is a ketone derivative featuring a 2,4-dichlorophenyl group at the α-position and a phenylsulfonyl moiety at the β-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic systems and bioactive molecules. Its structural framework allows for diverse modifications, enabling exploration of electronic, steric, and pharmacological properties .

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3S/c15-10-6-7-12(13(16)8-10)14(17)9-20(18,19)11-4-2-1-3-5-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYRKXLMNCGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234402 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339107-27-6 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339107-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A common strategy involves substituting halogen atoms in pre-functionalized intermediates. For example, 2-chloro-1-(2,4-dichlorophenyl)-ethanol may undergo sulfonylation under alkaline conditions. A patent describing a related imidazole derivative demonstrates this approach, where DMF, imidazole, and PEG600 facilitate nucleophilic displacement at elevated temperatures (110–115°C). Adapting this method, phenylsulfonyl groups could replace imidazole via analogous SN2 mechanisms:

$$

\text{2-Chloro-1-(2,4-dichlorophenyl)-ethanol} + \text{PhSO₂Na} \xrightarrow{\text{DMF, PEG600}} \text{this compound}

$$

Yields in such reactions typically range from 40–90%, depending on solvent polarity and catalyst loading.

Friedel-Crafts Acylation Followed by Sulfonation

Alternative routes employ Friedel-Crafts acylation to install the dichlorophenyl-ketone framework, followed by sulfonation. For instance, reacting 2,4-dichlorobenzene with acetyl chloride in the presence of AlCl₃ yields 2',4'-dichloroacetophenone. Subsequent sulfonation using phenylsulfonyl chloride under basic conditions introduces the sulfonyl group:

$$

\text{2',4'-Dichloroacetophenone} + \text{PhSO₂Cl} \xrightarrow{\text{NaOH, EtOH}} \text{Target Compound}

$$

This two-step method avoids harsh conditions but requires meticulous control of sulfonation regioselectivity.

One-Pot Multicomponent Reactions

Emerging strategies leverage one-pot protocols to streamline synthesis. A PMC study highlights a one-pot protection-glycosylation method for disaccharide derivatives, which could inspire analogous ketone-sulfonylation cascades. For example, simultaneous acylation and sulfonylation using trichloroacetimidate donors might reduce step counts and improve atom economy.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

DMF and PEG600 are recurrent in sulfonylation reactions due to their polar aprotic nature and phase-transfer capabilities, respectively. Comparative studies suggest DMF enhances nucleophilicity of sulfonate ions, while PEG600 stabilizes transition states. Alternative solvents like toluene or THF yield inferior results (<30% yield) due to poor sulfonyl group solubility.

Temperature and Time Dependence

Optimal reaction temperatures range from 50–115°C, with higher temperatures accelerating substitution but risking decomposition. For instance, maintaining 110–115°C for 4 hours in DMF/PEG600 systems achieves 90% yields, whereas temperatures exceeding 120°C degrade the product.

Base Selection

Caustic soda (NaOH) is preferred over milder bases (e.g., K₂CO₃) for deprotonating intermediates and driving sulfonylation to completion. However, excessive base promotes hydrolysis of the sulfonyl group, necessitating stoichiometric precision.

Comparative Analysis with Analogous Compounds

The synthesis of this compound shares parallels with structurally related compounds, yet key distinctions arise:

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone with similar compounds, focusing on structural variations, synthetic pathways, and functional outcomes.

Substitution at the Sulfonyl Group

- 1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone Structural Difference: Replaces phenylsulfonyl with a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl group. This compound is associated with antifungal activity, as noted in synthesis routes targeting CYP51 binding . Key Data: Molecular weight = 395.27 g/mol; CAS 477856-68-1 .

- 2-{[5-Chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone Structural Difference: Substitutes phenylsulfonyl with a benzimidazole-thioether group and replaces 2,4-dichlorophenyl with 2,4-difluorophenyl. Impact: Fluorine atoms increase metabolic stability and lipophilicity, making this derivative more suitable for pharmacokinetic optimization in drug candidates .

Variations in the Aromatic Ring

- 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethanone Structural Difference: Lacks the sulfonyl group and features a 4-methylphenyl instead of 2,4-dichlorophenyl. Impact: Simpler structure with reduced steric hindrance, leading to higher solubility in nonpolar solvents. Used as a precursor in acetophenone derivatives .

- 1-(2,4-Diethoxy-phenyl)ethanone Structural Difference: Replaces chlorine atoms with ethoxy groups at the 2- and 4-positions. Impact: Ethoxy groups introduce electron-donating effects, altering reactivity in nucleophilic substitution reactions. CAS 22924-18-1; molecular weight = 208.26 g/mol .

Heterocyclic Modifications

- 2-(4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone Structural Difference: Incorporates a triazole-thioether group and a pyridine ring. Impact: The triazole-pyridine system enhances hydrogen-bonding capacity, which is critical for antimicrobial activity. Molecular weight = 425.91 g/mol; CAS 613225-72-2 .

- 1-(Benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone Structural Difference: Replaces dichlorophenyl with a benzothiazole ring. Impact: Benzothiazole’s aromatic heterocycle improves fluorescence properties, making this compound useful in materials science .

Antifungal Activity

- Target Compound: Limited direct biological data are available, but its structural analogs (e.g., oxadiazole derivatives) show moderate antifungal activity against Candida albicans (MIC = 8–16 µg/mL) .

- Fluconazole Analogs: Compounds like 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone exhibit enhanced activity due to triazole’s ability to inhibit cytochrome P450 enzymes (e.g., CYP51) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 343.22 | 3.8 | 0.12 (DMSO) |

| 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethanone | 258.73 | 3.2 | 1.5 (Ethanol) |

| Oxadiazole derivative (CAS 477856-68-1) | 395.27 | 4.1 | 0.08 (DMSO) |

*Predicted using ChemAxon software.

Biological Activity

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone, with the CAS number 339107-27-6, is an organic compound characterized by its unique molecular structure that includes a dichlorophenyl and a phenylsulfonyl group attached to an ethanone backbone. The molecular formula for this compound is C14H10Cl2O3S, and it has a molecular weight of approximately 329.19 g/mol. This compound is primarily noted for its potential applications in medicinal chemistry, organic synthesis, and material science.

The biological mechanism of action for this compound may involve:

- Enzyme Inhibition: The compound might interact with specific enzymes or receptors, leading to inhibition or activation.

- Cell Signaling Modulation: It could potentially influence signaling pathways related to inflammation and immune responses.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be insightful.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone | C14H10Cl2O3S | Antimicrobial activity reported in literature |

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | C13H12N4O2S | Exhibits potent antiviral activity against HIV |

| 2',4'-Dichloroacetophenone | C8H6Cl2O | Primarily used as an intermediate; limited biological activity |

This table illustrates that while this compound has not been extensively studied in published literature, its structural analogs have demonstrated significant biological activities.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, research on related compounds provides insights into its potential:

Study Insights

- Anti-inflammatory Compounds: Research on similar phenolic compounds has shown that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Antimicrobial Efficacy: Chlorinated phenolic compounds have been documented to exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.